2-Hydroxy-5-(pyridin-4-yl)benzamide
Description
Molecular Formula: C₁₂H₁₀N₂O₂
Structure: The compound features a benzamide core substituted with a hydroxyl group at position 2 and a pyridin-4-yl group at position 5 (Figure 1). This unique substitution pattern on the aromatic ring system confers distinct electronic and steric properties, influencing both chemical reactivity and biological activity .
Synthesis: Typically synthesized via coupling reactions between pyridine derivatives and cyclohexa-1,4-diene precursors under alkaline conditions (e.g., NaOH or K₂CO₃ catalysis). Industrial-scale production employs continuous flow reactors and advanced purification techniques to optimize yield and purity .
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-hydroxy-5-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C12H10N2O2/c13-12(16)10-7-9(1-2-11(10)15)8-3-5-14-6-4-8/h1-7,15H,(H2,13,16) |
InChI Key |
ADQRBHFZBAJWNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NC=C2)C(=O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-3-(1H-pyridin-4-ylidene)cyclohexa-1,4-diene-1-carboxamide typically involves the condensation of a pyridine derivative with a cyclohexa-1,4-diene derivative under specific reaction conditions. One common method involves the use of a base-catalyzed reaction where the pyridine derivative is reacted with a cyclohexa-1,4-diene derivative in the presence of a suitable base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography would be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-oxo-3-(1H-pyridin-4-ylidene)cyclohexa-1,4-diene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions would result in the replacement of specific functional groups with new substituents.
Scientific Research Applications
6-oxo-3-(1H-pyridin-4-ylidene)cyclohexa-1,4-diene-1-carboxamide has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-oxo-3-(1H-pyridin-4-ylidene)cyclohexa-1,4-diene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating these mechanisms.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share core benzamide or pyridine motifs but differ in substituents, fused rings, or heterocyclic appendages:
Limitations of 2-Hydroxy-5-(pyridin-4-yl)benzamide
- Solubility : The hydroxyl group improves water solubility but reduces lipid bilayer penetration compared to alkoxy-substituted analogs .
- Target Selectivity : Lacks the fused heterocycles seen in more potent kinase inhibitors (e.g., oxazolo-pyridine derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
